
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 2-FMA and is a derivative of amphetamine. This compound has gained significant attention in recent years due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine is similar to that of other amphetamine derivatives. It works by increasing the release of dopamine and norepinephrine in the brain. This leads to an increase in energy, focus, and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine are similar to those of other amphetamine derivatives. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to a decrease in appetite and an increase in wakefulness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine in lab experiments is its ability to selectively target dopamine and norepinephrine. This allows researchers to study the effects of these neurotransmitters on the brain in a controlled environment. However, one of the limitations of using this compound is its potential for abuse. It is important for researchers to handle this compound with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the use of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine in scientific research. One potential application is in the development of new treatments for attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders. Additionally, it may be used to study the effects of neurotransmitters on other physiological systems in the body. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine can be achieved through various methods. One of the most common methods involves the reaction of 2-fluoro-3-methoxybenzaldehyde with nitroethane to produce 2-fluoro-3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to (2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine using a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(2R)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-amine has been used in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience. It has been used to study the effects of amphetamine derivatives on the central nervous system. Additionally, it has been used to investigate the role of dopamine and norepinephrine in the brain.
Eigenschaften
IUPAC Name |
(2R)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-8(7-13)6-9-4-3-5-10(14-2)11(9)12/h3-5,8H,6-7,13H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGQWCZIRGNIDW-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

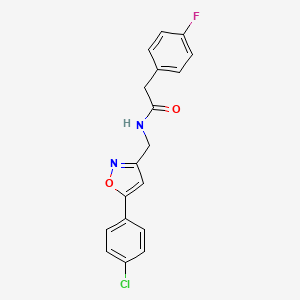
![2-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2598694.png)
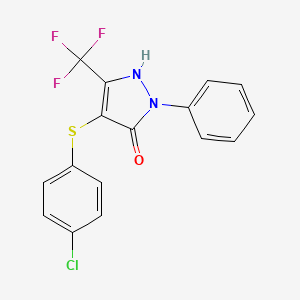


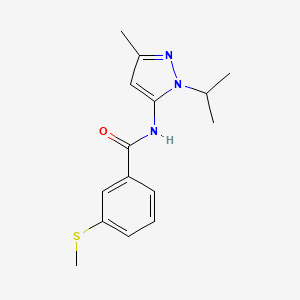
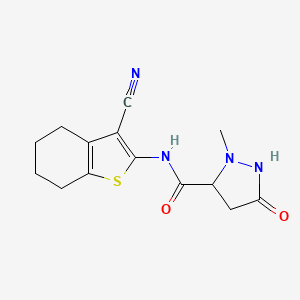
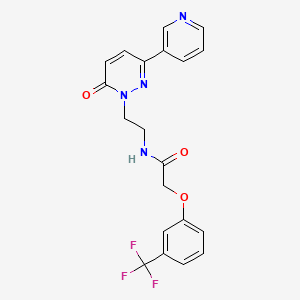

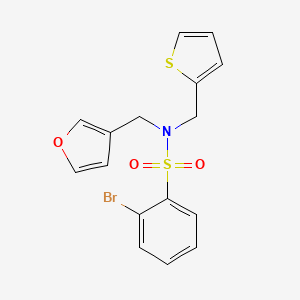
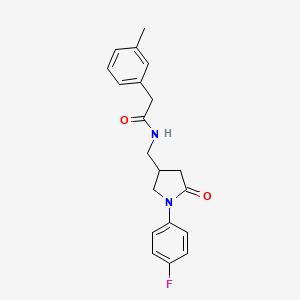

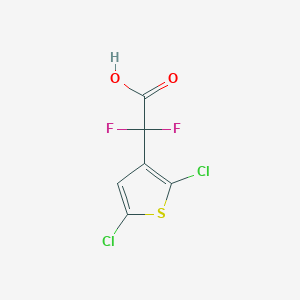
![1-(3-methylphenyl)-N-(2-pyridinylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B2598714.png)